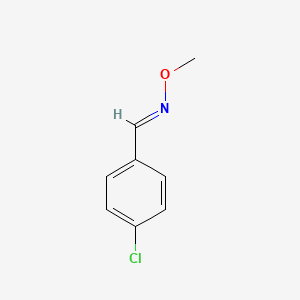

Benzaldehyde, p-chloro-, O-methyloxime

Description

Contextualization within Aromatic Oxime Chemistry

Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org When the hydroxyl hydrogen is replaced by an organic group, such as a methyl group in this case, an oxime ether is formed, containing the characteristic >C=N-O-R moiety. nih.gov These compounds are a significant subclass of imines. wikipedia.org

Aromatic oxime ethers, such as Benzaldehyde (B42025), p-chloro-, O-methyloxime, are distinguished by the attachment of the oxime ether group to an aromatic ring system. The stability and reactivity of these compounds are influenced by the substituents on the aromatic ring. The presence of a chlorine atom at the para position of the benzaldehyde-derived structure introduces specific electronic effects. The chloro group is electron-withdrawing via its inductive effect, which can influence the reactivity of the C=N double bond and the aromatic ring itself. tsijournals.com Oxime ethers are generally stable compounds, more resistant to hydrolysis than analogous hydrazones, which makes them useful as protecting groups or as stable intermediates in multi-step syntheses. wikipedia.orglibretexts.org

Significance in Advanced Organic Synthesis and Chemical Research

The significance of oxime ethers in organic chemistry is extensive; they serve as intermediates in various chemical transformations and as building blocks for more complex molecules. libretexts.orgnih.gov The oxime ether functional group is found in numerous biologically active compounds, including those with antimicrobial, anticonvulsant, and antitumor properties, making their synthesis and study a key area of research. nih.govnih.gov

Benzaldehyde, p-chloro-, O-methyloxime, specifically, is a valuable research chemical for several reasons. The O-methylation of the oxime group prevents reactions typical of aldoximes, such as the Beckmann rearrangement or dehydration to nitriles, thus providing a stable and defined chemical entity. researchgate.net The p-chloro substituent modifies the electronic properties of the molecule, making it a useful model compound for studying reaction mechanisms where electron density at the reaction center is a critical factor. vedantu.comdoubtnut.com Its structure makes it a precursor or a target molecule in the development of novel compounds, particularly in medicinal chemistry and materials science, where precise control over steric and electronic properties is crucial.

Chemical and Physical Data

The properties of this compound are determined by its molecular structure. The following tables provide key identifiers and computed physical properties.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-N-methoxy-1-(4-chlorophenyl)methanimine |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Canonical SMILES | CON=CC1=CC=C(C=C1)Cl |

| InChI Key | YWMSXSHLVOLQEV-GHRIWEEHSA-N |

| CAS Number | 3376-35-0 |

Table 2: Computed Physical Properties

| Property | Value |

|---|---|

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 169.029442 g/mol |

| Topological Polar Surface Area | 21.6 Ų |

Detailed Research Findings

Research involving this compound primarily focuses on its synthesis and reactivity as a building block in organic chemistry.

Synthesis

The primary route for the synthesis of this compound involves a two-step process starting from p-chlorobenzaldehyde.

Oxime Formation: The first step is the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 4-chlorobenzaldehyde (B46862) oxime. nih.gov This is a standard condensation reaction. wikipedia.org

O-methylation: The resulting oxime is then O-methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate or sodium hydroxide. This reaction proceeds via nucleophilic substitution on the methylating agent by the deprotonated oxime.

An alternative, more direct synthesis involves the reaction of p-chlorobenzaldehyde directly with O-methylhydroxylamine hydrochloride.

Reactivity and Applications in Research

The reactivity of this compound is centered around the C=N-O-methyl functionality and the chlorinated aromatic ring.

Stability: As an O-substituted oxime, it is stable under conditions that might cause rearrangement or elimination in unsubstituted oximes. This stability makes it an excellent derivative for the protection of the aldehyde functional group.

Nucleophilic Addition: The carbon of the C=N bond is electrophilic and can be subject to attack by nucleophiles, although it is generally less reactive than the parent carbonyl group. The electron-withdrawing p-chloro group increases the electrophilicity of this carbon compared to the non-chlorinated analogue, Benzaldehyde, O-methyloxime. vedantu.comdoubtnut.com

Radical Reactions: Carbon-centered radicals are known to add to the carbon-nitrogen double bond of oxime ethers, a transformation that allows for the formation of new carbon-carbon bonds and subsequent conversion into other useful functional groups. libretexts.org

Precursor for Heterocyclic Synthesis: The C=N-O moiety is a versatile synthon for the construction of various nitrogen- and oxygen-containing heterocyclic rings, which are prevalent scaffolds in pharmacologically active molecules.

Due to its specific substitution pattern, this compound serves as a key intermediate in the synthesis of more complex molecules in discovery research. The presence of the chloro-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxymethanimine |

InChI |

InChI=1S/C8H8ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3/b10-6+ |

InChI Key |

IHNFHDNHGDDOSX-UXBLZVDNSA-N |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)Cl |

Canonical SMILES |

CON=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Investigations of Benzaldehyde, P Chloro , O Methyloxime

Transformations Involving the Oxime Functionality

The oxime ether group is a pivotal functional moiety, susceptible to both oxidative and reductive transformations that alter the nitrogen-containing group. These conversions are fundamental in synthetic chemistry for accessing valuable nitrile and amine derivatives.

Oxidative Conversions to Nitrile Derivatives

The conversion of aldoximes and their O-methyl ethers to the corresponding nitriles is a well-established dehydration reaction. organic-chemistry.orgnih.gov This transformation is synthetically valuable as nitriles are precursors to a wide range of functional groups. For Benzaldehyde (B42025), p-chloro-, O-methyloxime, this reaction yields p-chlorobenzonitrile. Various reagents and conditions can effect this conversion, often involving mild dehydrating agents that facilitate the elimination of the methoxy (B1213986) group and the oxime hydrogen. nih.gov

Research into the dehydration of aldoximes has identified numerous effective reagents, including N-chlorosuccinimide, ethyldichlorophosphate/DBU, and systems based on transition metals or inorganic reagents. nih.gov The choice of solvent can also significantly influence reaction efficiency. For the related p-chlorobenzaldehyde oxime, a study comparing different solvents for its conversion to p-chlorobenzonitrile in the presence of N-(p-toluenesulfonyl)imidazole found that dimethylformamide (DMF) was the most effective solvent. researchgate.net

Table 1: Effect of Solvent on the Conversion of 4-chlorobenzaldehyde (B46862) oxime to 4-chlorobenzonitrile This table is based on data for the parent oxime, illustrating a general principle applicable to its O-methyl derivative.

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | CH2Cl2 | 120 | 75 |

| 2 | DMF | 10 | 98 |

| 3 | CH3CN | 90 | 80 |

| 4 | THF | 120 | 70 |

| Source: Adapted from a study on p-chlorobenzaldehyde oxime conversion. researchgate.net |

Reductive Conversions to Amine Derivatives

The reduction of the oxime functionality provides a direct route to primary amines, which are crucial building blocks in pharmaceuticals and fine chemicals. derpharmachemica.com The reduction of Benzaldehyde, p-chloro-, O-methyloxime results in the formation of p-chlorobenzylamine. A variety of reducing agents can accomplish this transformation, with the choice of reagent often influencing selectivity and reaction conditions.

Common methods include the use of hydride-donating agents. While powerful reagents like lithium aluminum hydride are effective, milder and more selective systems are often preferred. Sodium borohydride, typically unreactive towards oximes, can be activated by the addition of transition metal salts like copper(II) sulfate (B86663) or nickel(II) chloride, enabling the reduction to proceed efficiently. researchgate.net Another effective, low-cost reagent for this conversion is stannous chloride (SnCl2). derpharmachemica.com

Table 2: Reagent Systems for the Reduction of Oximes to Primary Amines

| Reagent System | Solvent | Conditions | Typical Yield |

| NaBH4 / Copper(II) sulfate | Methanol (B129727) | Reflux | Good to Excellent |

| NaBH4 / Nano Cu / Charcoal | Ethanol | Reflux | High to Excellent researchgate.net |

| Stannous Chloride (SnCl2·2H2O) | Ethanol | Reflux | Good derpharmachemica.com |

| Zinc Dust / Ammonium Formate | Methanol | Reflux | Not specified sciencemadness.org |

This conversion is a key step in multi-step syntheses, such as the transformation of p-chloroaniline to p-chlorobenzylamine, which proceeds via diazotization, cyanation to form p-chlorobenzonitrile, and subsequent reduction. tardigrade.indoubtnut.com

Mechanism of N-O Bond Cleavage

The cleavage of the N-O sigma bond is a critical step in many reactions involving oximes and their derivatives. nih.govdoaj.orgnih.gov This bond is relatively weak, making it susceptible to cleavage under various conditions, including transition-metal catalysis and radical-mediated processes. nih.govdoaj.org

In the context of reductions and certain rearrangements, the mechanism often involves the initial activation of the oxime. For reductions using hydride reagents, the process can be conceptualized as the nucleophilic attack of a hydride on the electrophilic carbon of the C=N bond, analogous to nitrile reduction. libretexts.org This is followed by protonation and subsequent cleavage of the N-O bond to yield the amine after workup.

In transition-metal-catalyzed reactions, the mechanism can be more complex. For instance, in some palladium-catalyzed cycles, the oxime functionality can act as an internal oxidant, where the N-O bond is cleaved reductively. organic-chemistry.orgrsc.org This can involve oxidative addition of the N-O bond to a low-valent metal center (e.g., Pd(0)), forming an imino-Pd(II) intermediate. rsc.org Radical mechanisms are also plausible, particularly in reactions initiated by single-electron transfer (SET) processes, where a radical intermediate is formed, leading to N-O bond fragmentation. nih.gov

Palladium-Catalyzed C-H Functionalization Strategies

The O-methyloxime group serves as an effective directing group in modern synthetic chemistry, enabling the regioselective functionalization of otherwise inert C-H bonds. This strategy is particularly powerful for modifying aromatic rings at the ortho position.

Regioselective Ortho-Acylation Reactions Utilizing Oximes

The O-methyloxime moiety in this compound can direct a palladium catalyst to selectively activate the C-H bonds at the ortho positions of the p-chlorophenyl ring. organic-chemistry.orgnih.gov This regioselectivity arises from the formation of a stable five-membered palladacycle intermediate. nih.govmdpi.com This directed C-H activation strategy allows for the introduction of various functional groups, including acyl groups.

Ortho-acylation can be achieved using α-keto acids as the acyl source under palladium catalysis, often in the presence of a photocatalyst and with oxygen as the terminal oxidant. mdpi.com This method avoids the need for stoichiometric and often harsh silver or persulfate oxidants that were required in earlier methodologies. mdpi.com The reaction provides a direct route to unsymmetrically substituted benzophenone (B1666685) derivatives, which are important structural motifs in medicinal chemistry and materials science. mdpi.com The directing ability of the oxime ether is crucial for the high regioselectivity observed in these transformations. nih.govresearchgate.netacs.org

Elucidation of Catalytic Reaction Mechanisms

The mechanism of palladium-catalyzed, oxime-directed C-H functionalization has been a subject of detailed investigation. The catalytic cycle generally begins with the coordination of the oxime nitrogen to the Pd(II) catalyst, followed by a ligand-directed C-H activation step to form a cyclopalladated intermediate. nih.gov This five-membered palladacycle is a key, often isolable, species in the reaction pathway. nih.govmdpi.com

From this point, the mechanism can diverge depending on the specific reaction and coupling partner. Two primary manifolds are generally considered: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle. nih.gov

Pd(II)/Pd(IV) Mechanism: In many C-H functionalization reactions, the palladacycle undergoes a two-electron oxidation to a Pd(IV) species. This is often promoted by an external oxidant. The desired product is then formed via C-X bond-forming reductive elimination (where X is the incoming group), regenerating the Pd(II) catalyst. nih.gov

Pd(II)/Pd(0) Mechanism: Alternatively, the functionalization can occur via a reductive process from the Pd(II) palladacycle, releasing the product and a Pd(0) species. The Pd(0) is then re-oxidized back to the active Pd(II) state by an oxidant to complete the catalytic cycle. nih.gov

In the case of the photocatalyst-mediated ortho-acylation with α-keto acids, a plausible mechanism involves the formation of the five-membered palladacycle, which then reacts with a benzoyl radical generated from the α-keto acid via photocatalysis. mdpi.com This leads to a Pd(IV) intermediate, which undergoes reductive elimination to furnish the ortho-acylated product and regenerate the active palladium catalyst. mdpi.com

Nucleophilic Substitution and Derivatization on the Aromatic Ring and Benzylic Position

The presence of a chlorine atom on the aromatic ring of this compound opens pathways for nucleophilic aromatic substitution (SNA) reactions. libretexts.orglibretexts.org These reactions are a cornerstone for introducing diverse functional groups onto the benzene (B151609) ring, thereby creating a wide array of derivatives. The reactivity of the aryl halide is significantly influenced by the electronic nature of the substituents on the ring. libretexts.orglibretexts.org

The chlorine atom of this compound can be displaced by a variety of nucleophiles. This type of reaction is classified as a nucleophilic aromatic substitution. youtube.com Such reactions typically proceed via an addition-elimination mechanism, which is favored when strong electron-withdrawing groups are present on the aromatic ring, particularly at positions ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description | Impact on Reaction |

|---|---|---|

| Nucleophile Strength | The reactivity of the attacking species (e.g., OH⁻, RO⁻, NH₃). | Stronger nucleophiles generally lead to faster reaction rates. |

| Electron-Withdrawing Groups | Substituents on the ring that pull electron density away from it. libretexts.org | Activate the ring for nucleophilic attack by stabilizing the carbanion intermediate. libretexts.org |

| Leaving Group | The atom or group being replaced (in this case, chlorine). | The nature of the halogen can affect the reaction rate. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, enhancing its reactivity. |

Leveraging the principles of halogen displacement, a multitude of functionalized derivatives of Benzaldehyde O-methyloxime can be synthesized. By selecting different nucleophiles, chemists can introduce a variety of functionalities at the para-position of the benzene ring. For example, reaction with alkoxides (RO⁻) would yield alkoxy derivatives, while reaction with amines (R₂NH) would produce amino-substituted compounds.

This synthetic strategy is a powerful tool for creating libraries of related compounds for further investigation, such as in materials science or medicinal chemistry. The general applicability of nucleophilic aromatic substitution on activated aryl halides provides a reliable method for such derivatization. libretexts.org

Cyclization Reactions and Heterocycle Formation via Oxime Derivatives

The O-methyloxime moiety in this compound is not merely a passive substituent; it actively participates in cyclization reactions to form valuable heterocyclic structures.

A significant application of benzaldehyde O-methyloxime derivatives is in the synthesis of indazoles, a class of heterocyclic compounds with notable biological activity. nih.govdatapdf.comresearchgate.net The reaction involves the condensation of the O-methyloxime with hydrazine (B178648). nih.govuq.edu.au This method has been shown to be a practical route for preparing indazoles. nih.govdatapdf.com

The mechanism involves an initial reaction with hydrazine, followed by an intramolecular cyclization. The use of the O-methyloxime derivative is advantageous as it can prevent competitive side reactions, such as the Wolff-Kishner reduction, which can occur when starting directly from the corresponding aldehyde. nih.govresearchgate.netuq.edu.au This leads to a cleaner reaction profile and higher yields of the desired indazole product.

The geometric isomerism of the O-methyloxime group (E vs. Z) has a profound impact on the outcome of cyclization reactions. nih.govresearchgate.net Research has demonstrated that the two isomers can lead to distinctly different products when reacted with hydrazine. nih.govuq.edu.au

The (E)-isomer of the O-methyloxime typically undergoes the expected condensation and cyclization to yield the corresponding indazole. nih.govresearchgate.net In contrast, the (Z)-isomer can follow an alternative reaction pathway. Under the same conditions, the (Z)-isomer may react with hydrazine to form a 3-aminoindazole derivative. nih.govresearchgate.netuq.edu.au This divergence is believed to proceed through a benzonitrile (B105546) intermediate, highlighting the critical role of stereochemistry in directing the course of the reaction. nih.govresearchgate.net

Table 2: Influence of Isomerism on Indazole Synthesis

| Isomer | Reactant | Product | Mechanistic Feature |

|---|---|---|---|

| (E)-O-methyloxime | Hydrazine | Indazole | Direct condensation and cyclization. nih.govresearchgate.netuq.edu.au |

| (Z)-O-methyloxime | Hydrazine | 3-Aminoindazole | Proceeds via a benzonitrile intermediate. nih.govresearchgate.netuq.edu.au |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-chlorobenzaldehyde |

| Hydrazine |

| Indazole |

| 3-aminoindazole |

| Benzonitrile |

| o-fluorobenzaldehyde |

| p-chlorotoluene |

| p-chlorobenzoic acid |

| 1-chloro-2,4-dinitrobenzene |

| Chlorobenzene |

| 2,4-dinitrofluorobenzene |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 2,6-dichloropyridine |

| Potassium bromide |

| Potassium iodide |

| Potassium chloride |

Sophisticated Spectroscopic Characterization and Structural Elucidation of Benzaldehyde, P Chloro , O Methyloxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR Chemical Shift Analysisrsc.orgchemicalbook.com

The conversion of p-chlorobenzaldehyde to its O-methyloxime derivative results in significant and predictable changes in the NMR spectra. The disappearance of the aldehydic proton and carbon signals and the appearance of new resonances corresponding to the oxime and methoxy (B1213986) groups are key indicators of a successful transformation.

In the ¹H NMR spectrum, the highly deshielded aldehyde proton (CHO) signal, typically found around 9.99 ppm in the parent aldehyde, is absent. chemicalbook.com In its place, a new singlet appears for the imine proton (CH=N), expected to resonate in the range of 8.0-8.5 ppm. The protons of the p-substituted benzene (B151609) ring appear as a pair of doublets, characteristic of an AA'BB' system, due to the chemical and magnetic non-equivalence of the ortho and meta protons. Furthermore, a distinct singlet corresponding to the three protons of the O-methyl group (N-O-CH₃) typically appears in the upfield region, around 3.9-4.1 ppm.

The ¹³C NMR spectrum provides complementary information. The prominent carbonyl carbon signal of p-chlorobenzaldehyde, located far downfield at approximately 191-192 ppm, is replaced by the imine carbon (C=N) of the oxime ether, which is expected to appear around 148-152 ppm. researchgate.net A new signal for the methoxy carbon (-OCH₃) is observed at approximately 61-63 ppm. The aromatic carbon signals also show slight shifts due to the change in the electronic nature of the substituent.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) Predicted shifts for the product are based on data for related structures.

| Proton Assignment | p-Chlorobenzaldehyde | Benzaldehyde (B42025), p-chloro-, O-methyloxime (Predicted) |

|---|---|---|

| Aldehydic H (CHO) | ~9.99 | - |

| Imine H (CH=N) | - | ~8.15 |

| Aromatic H (ortho to CH=N) | ~7.82 | ~7.65 |

| Aromatic H (meta to CH=N) | ~7.52 | ~7.35 |

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) Predicted shifts for the product are based on data for related structures.

| Carbon Assignment | p-Chlorobenzaldehyde | Benzaldehyde, p-chloro-, O-methyloxime (Predicted) |

|---|---|---|

| Carbonyl C (C=O) | ~191.5 | - |

| Imine C (C=N) | - | ~150.0 |

| Aromatic C (C-Cl) | ~141.2 | ~136.0 |

| Aromatic C (C-CH=N) | ~135.2 | ~131.5 |

| Aromatic C (ortho to CH=N) | ~130.3 | ~129.0 |

| Aromatic C (meta to CH=N) | ~129.5 | ~128.8 |

Application of Two-Dimensional NMR Techniques for Connectivity and Assignment

To confirm the structural assignments derived from 1D NMR, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

An HSQC spectrum would correlate the signals of protons directly attached to carbon atoms, confirming the assignments for the aromatic C-H pairs and the methoxy group (-O-CH₃).

The HMBC spectrum is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key expected correlations for this compound would include:

A correlation between the methoxy protons (-OCH₃) and the imine carbon (C=N).

A correlation between the imine proton (CH=N) and the ipso-carbon of the aromatic ring (the carbon atom to which the C=N group is attached).

Correlations between the aromatic protons and their neighboring carbons, confirming the substitution pattern.

These 2D NMR experiments provide a definitive and unambiguous map of the molecule's covalent framework.

Infrared and Raman Spectroscopy for Vibrational Mode Analysisnih.govrsc.orgbohrium.com

The IR spectrum of this compound is characterized by the absence of the strong carbonyl (C=O) stretching band that dominates the spectrum of its parent aldehyde (typically around 1703 cm⁻¹). bohrium.com In its place, several new characteristic bands appear. A medium to strong band in the region of 1630-1650 cm⁻¹ is attributable to the C=N stretching vibration of the oxime group. The N-O stretching vibration gives rise to a band typically found between 930 and 960 cm⁻¹. The C-O stretch of the methoxy group is expected around 1040-1060 cm⁻¹. The presence of the chlorine substituent is confirmed by a C-Cl stretching vibration in the lower frequency region, typically 700-800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. malayajournal.org

Raman spectroscopy provides complementary information. The C=N stretch is also Raman active. Aromatic ring vibrations, which often give strong signals in Raman spectra, can be observed in the 1580-1610 cm⁻¹ region.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch (Imine) | 1630 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1580 - 1610 | IR, Raman |

| C-O Stretch (Methoxy) | 1040 - 1060 | IR |

| N-O Stretch | 930 - 960 | IR |

High-Resolution Mass Spectrometry for Molecular and Fragment Ion Analysisnih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that offer structural clues.

For this compound (C₈H₈ClNO), the molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The calculated monoisotopic mass is approximately 169.030 Da.

The fragmentation pattern under electron ionization (EI) would likely involve several key pathways. Common fragmentation of oxime ethers can occur. nih.gov Likely fragmentation includes:

Loss of a methoxy radical (•OCH₃, 31 Da) to yield a fragment ion [M - 31]⁺ at m/z 138/140.

Loss of a chlorine atom (•Cl, 35/37 Da) to give an ion at m/z 134.

Cleavage of the N-O bond.

Fragmentation of the aromatic ring, such as the loss of the chlorophenyl group. docbrown.info

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Identity |

|---|---|

| 169 | [C₈H₈³⁵ClNO]⁺ (Molecular Ion) |

| 138 | [C₇H₅³⁵ClN]⁺ |

| 134 | [C₈H₈NO]⁺ |

| 111 | [C₆H₄³⁵Cl]⁺ |

X-ray Crystallography for Solid-State Structural Determinationbohrium.com

Conformational Analysis and Torsional Angles in the Crystalline Statebohrium.com

Based on analogs, the molecule is expected to adopt a largely planar conformation. nih.gov The benzene ring itself is planar, and the C-CH=N-O fragment tends to be nearly coplanar with it to maximize electronic conjugation. The methoxy group may be positioned either syn or anti relative to the main plane.

The key torsional angle is that between the plane of the phenyl ring and the plane defined by the C=N-O group. In related structures, this angle is typically small, indicating a high degree of planarity. For instance, in the crystal structure of (E)-2-chlorobenzaldehyde oxime, this torsion angle is minimal, confirming the planarity between the aromatic system and the oxime function. nih.gov The molecule would likely exist as the more stable E-isomer, where the O-methyl group is oriented away from the phenyl ring, minimizing steric hindrance. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, may influence the crystal packing arrangement.

Intermolecular Interactions and Crystal Packing Motifs

A significant contributor to the crystal packing is the presence of weak C-H···O and C-H···N hydrogen bonds. The methoxy group and the oxime nitrogen atom can act as hydrogen bond acceptors, while the aromatic and methyl hydrogens can serve as donors. In similar structures, these types of interactions are prevalent and play a key role in the formation of extended networks. For instance, in related oxime derivatives, molecules are often linked into chains or more complex three-dimensional frameworks through such hydrogen bonds.

The chlorine atom on the phenyl ring introduces the possibility of several types of weak interactions, including C-H···Cl hydrogen bonds and halogen bonds (Cl···Cl or Cl···π). Studies on chloro-substituted aromatic compounds have shown that C-H···Cl interactions are statistically significant in influencing crystal packing. acs.orgrsc.org Halogen bonds, where the chlorine atom acts as an electrophilic species, are also a critical factor in the solid-state assembly of many chlorinated organic molecules. researchgate.netacs.org These can be of a Type I (symmetrical) or Type II (bent) geometry, with the latter being considered a true halogen bond. acs.org The interplay between these different types of chlorine-involved interactions can lead to diverse packing arrangements.

Based on the analysis of related structures, it is plausible that the crystal packing of "this compound" is characterized by a combination of these interactions, leading to a densely packed and stable crystalline form. The specific manifestation of these interactions would determine the ultimate crystal symmetry and unit cell parameters.

Interactive Data Table of Plausible Intermolecular Interactions

The following table summarizes the likely intermolecular interactions in the crystal structure of "this compound," based on documented interactions in analogous compounds. The distances and angles are typical values and would require experimental determination for this specific compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C-H···O | Aromatic C-H | Oxime O | 2.2 - 2.8 | 120 - 170 |

| C-H···N | Aromatic C-H | Oxime N | 2.3 - 2.9 | 120 - 170 |

| C-H···Cl | Aromatic C-H | Chlorine | 2.7 - 3.0 | 110 - 160 |

| Halogen Bond (Cl···N) | C-Cl | Oxime N | 3.0 - 3.5 | ~165 |

| Halogen Bond (Cl···O) | C-Cl | Oxime O | 3.0 - 3.5 | ~165 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 | - |

Computational and Theoretical Investigations of Benzaldehyde, P Chloro , O Methyloxime

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

No published studies utilizing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) specifically for "Benzaldehyde, p-chloro-, O-methyloxime" were found. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.

Geometry Optimization and Energetic Analysis of Conformers

Information regarding the optimized molecular geometry, bond lengths, bond angles, and the relative energies of different conformers of "this compound" is not available in the public domain. This type of analysis is fundamental for predicting the most stable three-dimensional structure of the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

There is no available data on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for "this compound". This information is essential for predicting the molecule's reactivity and electronic behavior. libretexts.orgyoutube.comnih.govrsc.org

Prediction of Vibrational Frequencies and Spectroscopic Properties

No theoretical predictions of the vibrational frequencies (e.g., IR and Raman spectra) for "this compound" have been reported. These calculations help in the interpretation of experimental spectroscopic data.

Simulation of UV-Vis Absorption Spectra

Simulations of the UV-Vis absorption spectra using methods like TD-DFT, which predict the electronic transitions and absorption wavelengths, have not been performed for "this compound". While experimental UV-Vis data exists for related compounds like 4-Chlorobenzaldehyde (B46862), o-benzoyloxime, theoretical simulations for the target O-methyloxime derivative are absent. nist.gov

Non-Linear Optical (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties is critical for identifying materials for applications in photonics and optoelectronics. mdpi.comresearchgate.net However, no such computational studies have been conducted for "this compound".

Assessment of Polarizability and Hyperpolarizability Tensors

There is no reported data on the calculated polarizability (α) and first-order hyperpolarizability (β) tensors for "this compound". These parameters are key indicators of a molecule's potential for NLO applications. While studies on p-chlorobenzaldehyde have shown the influence of the chloro-substitution on NLO properties, this has not been extended to its O-methyloxime derivative. mdpi.comresearchgate.net

Due to the highly specific nature of the subject, "this compound," and the limited availability of published computational and theoretical research focused solely on this compound, a detailed article on its molecular dynamics and simulation studies cannot be generated at this time.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested under the specified outline.

Benzaldehyde, P Chloro , O Methyloxime As a Versatile Synthetic Building Block and Intermediate

Precursor for Complex Organic Molecules

The strategic placement of the chloro and O-methyl oxime groups makes this compound a highly reactive and adaptable starting material for constructing sophisticated molecular architectures. The O-methyl oxime, in particular, serves not only as a protecting group for the aldehyde but also as a reactive handle and a directing group for further functionalization.

Heterocyclic compounds are fundamental to medicinal chemistry and material science. Benzaldehyde (B42025), p-chloro-, O-methyloxime and its parent aldehyde are valuable starting points for synthesizing these important structures.

The precursor, p-chlorobenzaldehyde, readily participates in condensation reactions to form various heterocyclic rings. For instance, it reacts with 2-aminothiophenol (B119425) in a one-pot synthesis to produce 2-(4-chlorophenyl)benzothiazole, a key heterocyclic scaffold researchgate.net. The general reactivity of oximes with various reagents also opens pathways to five-membered heterocyclic systems like triazoles and tetrazoles researchgate.net.

While direct synthesis of phthalazines from the O-methyloxime is not extensively documented, related substituted benzaldehydes are used in their construction. For example, palladium-catalyzed three-component reactions involving o-bromobenzaldehydes, N-tosylhydrazones, and methanol (B129727) provide a route to substituted phthalazines, suggesting a potential synthetic pathway from appropriately substituted benzaldehyde derivatives nih.gov. Similarly, the synthesis of pyrazole (B372694) derivatives, which are structurally analogous to indazoles, can be achieved from oxime precursors, highlighting the potential for this compound in indazole synthesis researchgate.net.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| p-Chlorobenzaldehyde | 2-Aminothiophenol | 2-(4-chlorophenyl)benzothiazole | researchgate.net |

| o-Bromobenzaldehyde | N-Tosylhydrazone, Methanol, Pd-catalyst | Phthalazine (B143731) derivatives | nih.gov |

| Oxime derivatives | Various cyclization reagents | Pyrazoles, Triazoles, Tetrazoles | researchgate.net |

The true versatility of Benzaldehyde, p-chloro-, O-methyloxime is demonstrated in its ability to serve as a template for building complex and diverse chemical scaffolds, primarily through modern catalytic methods. The O-methyl oxime group is an outstanding directing group for C-H activation, enabling the selective functionalization of the benzene (B151609) ring at the ortho position. This strategy allows for the construction of highly substituted and sterically hindered bi-aryl systems, which are challenging to synthesize through traditional cross-coupling methods acs.org. This direct C–H functionalization is a highly efficient pathway to construct complex synthetic molecules from simpler precursors acs.org.

Role in Catalytic Transformations and C-H Activation Methodologies

A significant modern application of this compound is its role as a substrate in catalytic C-H activation and functionalization reactions. The O-methyl oxime functionality is a powerful directing group, guiding transition metal catalysts, particularly palladium, to selectively activate the C-H bond at the position ortho to the oxime group.

This directed C-H activation has been successfully employed in palladium(II)-catalyzed ortho-arylation reactions with arylboronic acids acs.org. In this transformation, the O-methyl oxime coordinates to the palladium catalyst, positioning it to cleave a nearby C-H bond and subsequently form a new carbon-carbon bond with an incoming aryl group from the boronic acid. The O-methyl group is critical; unprotected oximes are not suitable substrates for this specific transformation acs.org. This methodology provides a direct route to ortho-arylated benzaldehyde derivatives, which are valuable intermediates in organic synthesis. Beyond arylation, the O-methyl oximyl group has also been effectively used to direct ortho-acetoxylation and ortho-amination reactions acs.org.

| Oxime Substrate | Arylating Reagent (ArB(OH)₂) | Isolated Yield of Ortho-Arylated Product | Reference |

|---|---|---|---|

| O-methyl-2-methylbenzaldoxime | Phenylboronic acid | Excellent | acs.org |

| O-benzyl-2-methylbenzaldoxime | Phenylboronic acid | Good | acs.org |

| O-methyl-2-methoxybenzaldoxime | Phenylboronic acid | Substantially decreased yield | acs.org |

| O-methyl-2,4-dimethylbenzaldoxime | Phenylboronic acid | Good efficiency | acs.org |

Applications in the Preparation of Specialty Chemicals

The utility of this compound extends to the synthesis of specialty chemicals, including intermediates for functional materials like dyes and polymers.

The complex bi-aryl and multi-substituted aromatic scaffolds produced via the C-H activation of this compound are valuable precursors for advanced dyes and pigments. The ability to precisely install aryl groups at specific positions on the benzene ring allows for the fine-tuning of the electronic and photophysical properties of a molecule. This is a crucial aspect in the design of chromophores. For instance, Suzuki-Miyaura coupling reactions, which use boronic acids, are employed to modify the structure of near-infrared (NIR) heptamethine dyes researchgate.net. The ortho-arylated products derived from the target compound can be converted into such boronic acids, providing a strategic entry point for creating novel dye structures with tailored absorption and emission characteristics.

Benzaldehyde oxime derivatives are effective monomers for the synthesis of novel polymers and resins. Research has demonstrated the synthesis of terpolymers using a close analogue, p-hydroxybenzaldehyde oxime, along with formaldehyde (B43269) and various substituted acetophenones researchgate.net. These resulting polymer resins were found to be soluble in solvents like acetone, DMSO, and THF and exhibited significant thermal stability. The decomposition of these materials often occurs in multiple stages, indicating a complex cross-linked structure researchgate.net. Furthermore, these oxime-based terpolymers have shown excellent antibacterial and antifungal activities, making them promising materials for biomedical applications or specialty coatings researchgate.net. This work highlights the potential of this compound to be incorporated into polymer backbones, potentially imparting unique properties such as flame retardancy (due to the chlorine atom) and antimicrobial effects.

| Property | Observation | Reference |

|---|---|---|

| Solubility | Soluble in acetone, DMSO, THF, DMF | researchgate.net |

| Thermal Stability | Multi-stage decomposition, indicating cross-linking | researchgate.net |

| Biological Activity | Excellent antibacterial and antifungal properties | researchgate.net |

Compound Reference Table

| Compound Name | Role/Mention |

|---|---|

| This compound | Main subject of the article |

| p-Chlorobenzaldehyde | Precursor to the main compound |

| 2-Aminothiophenol | Reagent for benzothiazole (B30560) synthesis |

| 2-(4-chlorophenyl)benzothiazole | Heterocyclic product |

| o-Bromobenzaldehyde | Starting material for phthalazine synthesis |

| N-Tosylhydrazone | Reagent for phthalazine synthesis |

| Arylboronic acid | Reagent for C-H arylation |

| p-Hydroxybenzaldehyde oxime | Analogue used in polymer synthesis |

| Formaldehyde | Monomer for terpolymer synthesis |

| Acetophenone (B1666503) | Co-monomer for terpolymer synthesis |

| Methanol | Reagent for phthalazine synthesis |

Advanced Research Avenues and Future Perspectives for Benzaldehyde, P Chloro , O Methyloxime

Development of Sustainable and Green Synthetic Methodologies

A primary focus in modern chemistry is the development of environmentally benign synthetic processes. Research into the green synthesis of Benzaldehyde (B42025), p-chloro-, O-methyloxime would concentrate on improving the synthesis of its precursors and the efficiency of the final oximation step.

Precursor Synthesis: The conventional synthesis of the key precursor, p-chlorobenzaldehyde, can be made more sustainable. An efficient method involves the liquid-phase oxidation of p-chlorotoluene using a manganese-containing ZSM-5 zeolite as a recyclable, heterogeneous catalyst. This approach demonstrates high conversion (93.8%) and selectivity (90.5%) under optimized conditions, offering a greener alternative to traditional methods that may use stoichiometric, non-recyclable oxidants.

Oximation Step: The conversion of p-chlorobenzaldehyde to its O-methyloxime can be achieved through highly efficient one-pot reactions. Methodologies reacting the aldehyde with a hydroxylamine (B1172632) salt, a base like potassium hydroxide, and an alkylating agent in a solvent system such as aqueous DMSO have been developed for related oxime ethers. researchgate.net These reactions are often rapid, concluding in under an hour with high yields (80-96%), and can eliminate the need for chromatographic purification, thereby reducing solvent waste and energy consumption. researchgate.net

Future research could explore mechanochemical methods, which are solvent-free, or the use of bio-renewable solvents to further enhance the green credentials of the synthesis.

Table 1: Potential Green Synthetic Strategies

| Synthetic Step | Green Methodology | Key Advantages |

|---|---|---|

| Precursor Synthesis | Heterogeneous catalysis (e.g., Mn-ZSM-5) | Recyclable catalyst, high selectivity |

| Oximation | One-pot synthesis | Reduced reaction time, high yield, no chromatography researchgate.net |

| Future Exploration | Mechanochemistry | Solvent-free conditions, reduced waste |

Exploration of Novel Catalytic Transformations and Applications

The O-methyloxime functional group is not merely a derivative but an active participant in potential catalytic reactions. Its reactivity opens avenues for constructing more complex molecules. A significant area of exploration is oxime metathesis, an acid-catalyzed dynamic exchange reaction. rsc.org This transformation allows for the reversible swapping of fragments between different oxime molecules, a powerful tool for creating dynamic chemical systems and materials. rsc.org Both experimental and computational studies have begun to unravel the mechanism, highlighting that the kinetics are influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

Furthermore, the entire molecule can serve as a substrate in various catalytic processes. Drawing parallels from its precursor, p-chlorobenzaldehyde, which participates in natural phosphate-catalyzed Claisen-Schmidt condensations, Benzaldehyde, p-chloro-, O-methyloxime could be employed in similar carbon-carbon bond-forming reactions using green, inexpensive catalysts. The nitrogen atom of the oxime and the chloro-substituent could also act as directing groups in transition-metal-catalyzed C-H activation reactions, enabling selective functionalization of the aromatic ring at positions that are otherwise difficult to access.

Potential in Supramolecular Chemistry and Host-Guest Recognition

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.orgnumberanalytics.com This field is crucial for developing sensors, drug delivery systems, and molecular machines. numberanalytics.com

Oxime-containing molecules have been shown to be active participants in host-guest systems. In one example, the photoreactivity of an acetophenone (B1666503) oxime derivative integrated into a crown ether (the host) was significantly altered upon binding a sodium ion (the guest). oup.com This demonstrates that the electronic properties of an oxime can be modulated through supramolecular interactions. oup.com In another case, research has shown that macrocyclic hosts like pillararenes can selectively recognize benzaldehyde oximes as guests. researchgate.net

Given these precedents, this compound is a promising candidate for a guest molecule. Its specific size, shape, and electronic properties—defined by the polar O-methyloxime group and the electron-withdrawing chlorine atom—could allow for selective binding within the cavities of hosts like cyclodextrins, calixarenes, or pillararenes. Such research could lead to the development of new sensors for chloride ions or for the molecule itself.

Integration into Nanoscience and Advanced Materials Research

The properties of this compound make it a valuable building block for advanced materials. A key application lies in the creation of Covalent Adaptable Networks (CANs). rsc.org CANs are a class of polymers that, while cross-linked, can be reprocessed and reshaped, often under thermal or catalytic stimuli. The dynamic nature of the oxime functional group, particularly through acid-catalyzed metathesis, makes it an ideal linkage for such materials. rsc.org By incorporating this compound as a monomer or cross-linker, it would be possible to create reprocessable materials with properties tuned by the chloro-substituent.

In nanoscience, the molecule could be used as a surface ligand to functionalize nanoparticles. The oxime ether could bind to the surface of metallic (e.g., gold, palladium) or semiconductor (e.g., quantum dots) nanoparticles, while the p-chlorophenyl group would be exposed to the surrounding environment. This could be used to control the solubility and stability of the nanoparticles or to impart specific recognition capabilities to the nanoparticle surface.

Chemoinformatic and Computational Screening for Property Prediction and Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. For a molecule like this compound, a variety of computational methods can be applied.

Quantum Mechanics:

Density Functional Theory (DFT) can be used for detailed analysis of the molecule's conformational preferences (i.e., the orientation of the O-methyl group relative to the C=N bond), vibrational frequencies for comparison with experimental IR and Raman spectra, and the prediction of NMR chemical shifts. tandfonline.com

Semi-empirical methods (e.g., AM1) offer a faster, albeit less accurate, way to calculate properties like the heat of formation for different isomers, which can predict their relative stability. researchgate.net

Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure, such as the delocalization of charge and the stability arising from hyperconjugative interactions between orbitals. tandfonline.com

Molecular Dynamics and Docking:

Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, which is particularly useful for studying its interactions within a larger system, such as a host-guest complex or a material matrix. nih.gov

Principal Component Analysis (PCA) can be applied to MD trajectories to identify the most significant conformational motions of the molecule. nih.gov

Molecular docking could be used to predict how the molecule might bind to the active site of an enzyme or a synthetic receptor, guiding its potential applications in biochemistry or sensor design.

These computational approaches have been successfully applied to structurally similar O-benzyl and other benzaldehyde oximes, demonstrating their utility for this class of compounds. tandfonline.comnih.gov

Table 2: Computational Methods for a Priori Characterization

| Computational Method | Application for this compound | Reference Insight |

|---|---|---|

| Density Functional Theory (DFT) | Predict geometry, spectroscopic properties (NMR, IR), electronic structure. | tandfonline.com |

| Natural Bond Orbital (NBO) | Analyze charge distribution and intramolecular stability. | tandfonline.com |

| Molecular Dynamics (MD) | Simulate interactions with host molecules or material surfaces. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for Benzaldehyde, p-chloro-, O-methyloxime?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed bromination reactions, where substituted benzaldoximes undergo regioselective functionalization. For example, (E)-3-chlorobenzaldehyde O-methyloxime (6a) was prepared using microwave-assisted reactions with precise temperature control and purified via silica gel chromatography. Reaction conditions (e.g., solvent, catalyst loading, and additives like AcOH) significantly influence yield and selectivity .

- Key Steps :

Substrate preparation with active hydrogen atoms.

Use of Pd catalysts for C–H activation.

Optimization of reaction time and temperature via IR sensors .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

- Methodological Answer : and NMR spectra in chloroform-d are critical for structural elucidation. For example:

- The NMR spectrum of (E)-isomers shows distinct singlet peaks for methyl groups in the oxime moiety (~3.8–4.0 ppm).

- NMR identifies the imine carbon (~150–160 ppm) and aromatic carbons influenced by the para-chloro substituent. Diastereomer ratios are determined from NMR shifts before purification .

Q. What physicochemical properties are critical for characterizing this compound?

- Methodological Answer : Key properties include:

| Property | Method/Source | Reference |

|---|---|---|

| logP (octanol/water) | McGowan method | |

| Critical Pressure (pc) | NIST WebBook | |

| Boiling Point (tb) | Joback method |

- Water solubility (log10ws) and vapor pressure are calculated using group contribution methods (e.g., Crippen). Experimental validation via differential scanning calorimetry (DSC) is recommended for melting points .

Advanced Research Questions

Q. How do computational methods predict thermodynamic properties of this compound?

- Methodological Answer : Molecular modeling tools (e.g., Quantum Chemistry, QSPR) estimate properties like formation enthalpy (ΔHf) and critical temperature (tc). The NIST WebBook provides experimentally validated data for benchmarking computational results. For example:

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed reactions in substituted Benzaldoximes?

- Methodological Answer : The para-chloro substituent directs ortho-bromination via electron-withdrawing effects, stabilizing transition states in Pd-mediated C–H activation. Key factors:

- Acetic acid (AcOH) enhances electrophilicity of the Pd catalyst.

- Steric hindrance from the O-methyloxime group limits reactivity at the meta position.

- NOE experiments and X-ray crystallography confirm stereochemical outcomes .

Q. How can diastereomeric mixtures of Benzaldoximes be resolved for pharmaceutical applications?

- Methodological Answer :

- Chromatography : Silica gel columns (60 Å pore size) separate diastereomers based on polarity differences.

- Spectroscopy : NMR coupling constants distinguish (E)- and (Z)-isomers (e.g., vicinal coupling >10 Hz for trans-configuration).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous configuration assignments, as demonstrated for (E)-2-bromo-5-nitro derivatives .

Data Contradictions and Validation

- CAS Number Conflicts : lists CAS 33513-35-8 for the para-chloro isomer, while other isomers (e.g., ortho-) have distinct identifiers. Cross-referencing with NIST or Cheméo is essential to avoid misidentification .

- Thermodynamic Data : McGowan and Joback methods may yield conflicting logP values. Experimental validation via HPLC retention times is advised .

Applications in Advanced Research

- Agrochemicals : The O-methyloxime moiety in pyrifenox (a fungicide) highlights potential bioactivity. Structure-activity relationships (SAR) can be explored via Mannich reactions to synthesize derivatives with enhanced pesticidal properties .

- Drug Design : β-Hydroxy-α,β-unsaturated ketones derived from benzaldoximes show anticancer activity. Computational docking studies (e.g., AutoDock Vina) optimize interactions with target proteins like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.